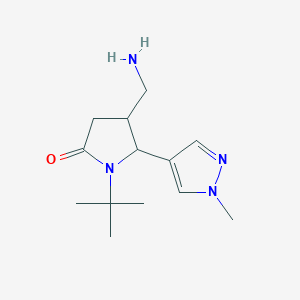![molecular formula C6H7ClN4S B13216004 [1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride](/img/structure/B13216004.png)
[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused thiazolo[4,5-b]pyridine scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
Chemistry
In chemistry, [1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its antitumor properties. It has shown promise in inhibiting the growth of cancer cells in preclinical studies .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can bind to microbial proteins, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their pharmacological activities.
Thiazolothiazoles: These compounds have a similar thiazole ring but differ in the arrangement of the fused rings.
Thiazoloazines: These compounds have a different heterocyclic system but share some structural similarities with [1,3]Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of thiazole and pyridine rings, which imparts distinct pharmacological properties. Its ability to undergo various chemical modifications also makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H7ClN4S |
|---|---|
Molecular Weight |
202.67 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-2,5-diamine;hydrochloride |
InChI |
InChI=1S/C6H6N4S.ClH/c7-4-2-1-3-5(9-4)10-6(8)11-3;/h1-2H,(H4,7,8,9,10);1H |
InChI Key |
BUGFYLZRXYPOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B13215927.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one](/img/structure/B13215934.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline](/img/structure/B13215939.png)
![2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215942.png)
![tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13215946.png)




![4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol](/img/structure/B13215988.png)

![2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13215999.png)


